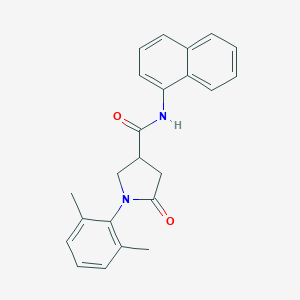
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a small molecule drug that is used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
作用机制
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have a number of biochemical and physiological effects on the body. They increase the levels of incretin in the body, which leads to improved blood sugar control. In addition, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
实验室实验的优点和局限性
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they can be used to study the effects of incretin on blood sugar control and cardiovascular health. However, one limitation is that they may not accurately reflect the effects of incretin in the body, as they only inhibit 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide and do not mimic the full range of incretin effects.
未来方向
There are many future directions for research on 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of research is the development of new 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors with improved efficacy and safety profiles. Another area of research is the use of 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in combination with other drugs for the treatment of type 2 diabetes. Additionally, there is ongoing research on the effects of 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors on cardiovascular health and other aspects of metabolic syndrome.
合成方法
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can be synthesized using a variety of methods, including organic synthesis and biotechnology. Organic synthesis involves the chemical synthesis of the drug molecule using various reagents and catalysts. Biotechnology involves the use of living organisms, such as bacteria or yeast, to produce the drug molecule through fermentation or other processes.
科学研究应用
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Clinical trials have shown that 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and have a low risk of causing weight gain. In addition, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
属性
产品名称 |
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
1-(2,6-dimethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-7-5-8-16(2)22(15)25-14-18(13-21(25)26)23(27)24-20-12-6-10-17-9-3-4-11-19(17)20/h3-12,18H,13-14H2,1-2H3,(H,24,27) |
InChI 键 |
AADLEJXDQFNUIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)






